Cas no 887214-55-3 (2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)

2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide
- 2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide
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- インチ: 1S/C22H26N4O/c1-15-7-8-16(2)20(13-15)23-21(27)14-26-11-9-17(10-12-26)22-24-18-5-3-4-6-19(18)25-22/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,27)(H,24,25)
- InChIKey: VKEHXHZTNHMYAN-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC2=CC(C)=CC=C2C)=O)CCC(C2NC3=CC=CC=C3N=2)CC1
2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2602-0021-10mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2602-0021-40mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2602-0021-2mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2602-0021-100mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2602-0021-75mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2602-0021-2μmol |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2602-0021-25mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2602-0021-50mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2602-0021-5μmol |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2602-0021-1mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamideに関する追加情報
Introduction to 2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide and Its Significance in Modern Chemical Biology
The compound with the CAS no. 887214-55-3, identified as 2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide, represents a fascinating molecule in the realm of chemical biology. This compound has garnered attention due to its unique structural features and potential applications in pharmaceutical research. The presence of a benzodiazole moiety and a piperidine ring suggests a potential for interaction with biological targets, making it a subject of interest for drug discovery efforts.
In recent years, the development of novel therapeutic agents has been significantly influenced by the integration of heterocyclic compounds into drug design. The benzodiazole scaffold, known for its role in various pharmacological activities, including anxiolytic and sedative effects, has been widely explored. When combined with a piperidine ring, as seen in this compound, it enhances the potential for binding to specific enzymes or receptors. The N-(2,5-dimethylphenyl)acetamide moiety further contributes to the molecule's complexity and may influence its pharmacokinetic properties.
Current research in chemical biology emphasizes the importance of structure-activity relationships (SARs) in designing molecules with desired biological outcomes. The 2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide structure provides a rich framework for such studies. The benzodiazole ring can interact with proteins via hydrophobic and hydrogen bonding interactions, while the piperidine ring may enhance solubility and metabolic stability. These features make it a promising candidate for further investigation.
One of the most exciting aspects of this compound is its potential application in modulating neurological pathways. The benzodiazole moiety is well-known for its interaction with GABA receptors, which are crucial for regulating anxiety and sleep. By incorporating this scaffold into a more complex molecule like 2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide, researchers aim to develop agents that can selectively target specific GABA receptor subtypes without the side effects associated with traditional benzodiazepines.
Additionally, the N-(2,5-dimethylphenyl)acetamide part of the molecule suggests potential interactions with other biological targets such as kinases or transcription factors. This dual functionality makes the compound a versatile tool for investigating multiple pathways simultaneously. Such multifunctionality is increasingly valued in drug discovery, as it allows for a more comprehensive understanding of disease mechanisms and the development of combination therapies.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. By leveraging molecular docking simulations and virtual screening techniques, researchers can rapidly assess the binding affinity of 2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide to various protein targets. These computational methods have already shown promise in identifying lead compounds for further optimization.
In vitro studies have begun to explore the biological activity of this compound. Initial experiments suggest that it may exhibit properties relevant to neurological disorders. The ability to modulate GABA receptor activity without causing excessive sedation is particularly noteworthy. This balance is critical for developing safe and effective treatments for conditions such as epilepsy or anxiety disorders.
The synthesis of 2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as multi-step organic synthesis combined with automated purification processes have significantly reduced the time and resources required for producing novel compounds.
As research continues, the potential applications of this compound are likely to expand beyond neurological disorders. Its unique structural features may make it useful in other therapeutic areas as well. For instance, its ability to interact with multiple biological targets could be exploited in oncology or inflammatory diseases where modulation of signaling pathways is key.
The role of interdisciplinary collaboration cannot be overstated in advancing our understanding and utilization of compounds like CAS no. 887214-55-3. Combining expertise from organic chemistry, medicinal chemistry, pharmacology, and bioinformatics has led to significant breakthroughs in drug discovery. This compound exemplifies how integrating diverse knowledge domains can lead to innovative solutions in addressing complex diseases.
In conclusion,2-4-(1H-1,3-benzodiazol-2-y)piperidin-l-ytl-N-(25dimethylphenyI)acetamide represents a promising entity in chemical biology with potential therapeutic applications across multiple disease areas. Its unique structural features and interactions make it an intriguing subject for further research aimed at developing novel treatments for neurological and other disorders.
887214-55-3 (2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide) 関連製品
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